molecular formula C15H12O3 B12730519 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran CAS No. 83359-48-2

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran

Cat. No.: B12730519
CAS No.: 83359-48-2
M. Wt: 240.25 g/mol
InChI Key: FDLSYTBZTBKFRS-UHFFFAOYSA-N
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Description

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is a chemical compound belonging to the class of dibenzo[b,d]pyran-6-ones. These compounds are known for their diverse biological activities and structural complexity. The compound has a molecular formula of C15H12O3 and a molecular weight of 240.258 .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, particularly in the presence of strong oxidizing or reducing agents .

Common Reagents and Conditions

Common reagents used in the reactions of dibenzo[b,d]pyran-6-ones include quinones, aryl ketone O-acetyl oximes, and transition-metal catalysts such as Rh(III) . The reaction conditions often involve elevated temperatures and specific solvents like methanol .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Rh(III)-catalyzed synthesis can yield various substituted dibenzo[b,d]pyran-6-ones .

Scientific Research Applications

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran has several scientific research applications due to its structural complexity and biological activity. It is used in:

Mechanism of Action

The mechanism of action of 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound is known to undergo C–H activation and C–C bond cleavage, facilitated by transition-metal catalysts like Rh(III) . This mechanism is crucial for its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83359-48-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

6-methylbenzo[c]chromene-6-carboxylic acid

InChI

InChI=1S/C15H12O3/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)18-15/h2-9H,1H3,(H,16,17)

InChI Key

FDLSYTBZTBKFRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C3O1)C(=O)O

Origin of Product

United States

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